2-(4-Fluoro-phenyl)-oxazole-4-carbaldehyde
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Overview
Description
2-(4-Fluoro-phenyl)-oxazole-4-carbaldehyde is an organic compound that belongs to the oxazole family. This compound is characterized by the presence of a fluorophenyl group attached to an oxazole ring, which is further substituted with a formyl group at the 4-position. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluoro-phenyl)-oxazole-4-carbaldehyde typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-fluorobenzoyl chloride with glycine in the presence of a base to form the corresponding oxazole ring. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
2-(4-Fluoro-phenyl)-oxazole-4-carbaldehyde undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, where electrophiles replace hydrogen atoms on the aromatic ring.
Nucleophilic Addition: The formyl group can undergo nucleophilic addition reactions, forming alcohols or other derivatives.
Oxidation and Reduction: The compound can be oxidized to form carboxylic acids or reduced to form alcohols.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst (e.g., FeBr3, AlCl3) are commonly used.
Nucleophilic Addition: Reagents such as Grignard reagents or hydride donors (e.g., NaBH4) are employed.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) are used.
Major Products Formed
Electrophilic Aromatic Substitution: Halogenated derivatives of the compound.
Nucleophilic Addition: Alcohols or other substituted derivatives.
Oxidation and Reduction: Carboxylic acids or alcohols.
Scientific Research Applications
2-(4-Fluoro-phenyl)-oxazole-4-carbaldehyde has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(4-Fluoro-phenyl)-oxazole-4-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of enzyme activity or the disruption of cellular processes . Additionally, the fluorophenyl group can enhance the compound’s binding affinity to certain receptors, contributing to its biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Chloro-phenyl)-oxazole-4-carbaldehyde
- 2-(4-Bromo-phenyl)-oxazole-4-carbaldehyde
- 2-(4-Methyl-phenyl)-oxazole-4-carbaldehyde
Uniqueness
2-(4-Fluoro-phenyl)-oxazole-4-carbaldehyde is unique due to the presence of the fluorine atom, which imparts distinct electronic properties to the compound. The fluorine atom’s high electronegativity and small size can influence the compound’s reactivity and binding interactions, making it a valuable tool in various chemical and biological studies .
Properties
IUPAC Name |
2-(4-fluorophenyl)-1,3-oxazole-4-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6FNO2/c11-8-3-1-7(2-4-8)10-12-9(5-13)6-14-10/h1-6H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVWWNJMHYKUXFN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=CO2)C=O)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6FNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40618264 |
Source
|
Record name | 2-(4-Fluorophenyl)-1,3-oxazole-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40618264 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
152940-51-7 |
Source
|
Record name | 2-(4-Fluorophenyl)-1,3-oxazole-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40618264 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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